N-Boc-Sitagliptin falls under the category of β-amino acids and is classified as an antidiabetic agent due to its mechanism of action against type 2 diabetes. It is synthesized through various organic chemistry methods that involve asymmetric synthesis techniques to ensure high enantiomeric purity.
The synthesis of N-Boc-Sitagliptin typically involves several key steps:
N-Boc-Sitagliptin has a complex molecular structure characterized by:
The three-dimensional conformation of N-Boc-Sitagliptin is critical for its biological activity, influencing its interaction with dipeptidyl peptidase IV.
N-Boc-Sitagliptin participates in several chemical reactions:
These reactions are pivotal in modifying N-Boc-Sitagliptin for various pharmaceutical applications.
N-Boc-Sitagliptin acts primarily by inhibiting dipeptidyl peptidase IV, an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1). By preventing this degradation, N-Boc-Sitagliptin enhances the levels of GLP-1 in the bloodstream, which leads to increased insulin secretion in response to meals and decreased glucagon secretion.
N-Boc-Sitagliptin exhibits several notable physical and chemical properties:
These properties are critical for formulation in pharmaceutical applications.
N-Boc-Sitagliptin serves multiple roles in scientific research and pharmaceutical development:
N-Boc-Sitagliptin is a chiral synthetic intermediate characterized by one defined stereocenter with absolute (R)-configuration. Its molecular formula is C₂₁H₂₃F₆N₅O₃, corresponding to a molecular weight of 507.43 g/mol [2] [5] [9]. The compound features three key structural domains: (1) a triazolopiperazine ring system bearing a trifluoromethyl group (CF₃), (2) a 2,4,5-trifluorophenylmethyl substituent, and (3) a tert-butoxycarbonyl (Boc) protecting group attached to the stereogenic amine functionality [5] [7] [9]. The Boc group serves as a critical protecting group during synthetic sequences, preventing undesired reactions at the amine while maintaining stereochemical integrity [2] [5].
The absolute stereochemistry at the benzylic carbon (C2 position) is designated as R in the systematic naming, confirmed by the chiral precursor used in sitagliptin synthesis [7] [9]. This configuration is essential for the biological activity of the final drug substance, as stereochemistry directly influences binding affinity to the dipeptidyl peptidase-4 (DPP-4) enzyme. The spatial arrangement creates optimal three-dimensional positioning of pharmacophoric elements, including hydrogen bond donors/acceptors and hydrophobic contact points [8].
The systematic IUPAC name for N-Boc-Sitagliptin is:(R)-3-(5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl)-1-((2,4,5-trifluorophenyl)methyl)-1-oxopropan-2-yl) carbamic acid tert-butyl ester [9].
This name precisely defines the molecular structure following IUPAC rules:
Alternative chemical names observed in scientific literature and vendor catalogs include:
Identifier Type | Value | Source |
---|---|---|
CAS Registry Number | 486460-23-5 | [2] [3] [5] |
PubChem CID | 46836576 | [1] |
UNII | C2VCH5A4VG | [9] |
Molecular Formula | C₂₁H₂₃F₆N₅O₃ | [1] [2] [5] |
Exact Mass | 507.1705 Da | [7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:N-Boc-Sitagliptin exhibits characteristic multinuclear NMR signatures. Solid-state DNP-enhanced NMR studies reveal:
Mass Spectrometry (MS):High-resolution mass spectrometry confirms the molecular ion [M+H]⁺ at m/z 508.4383 (calculated for C₂₁H₂₄F₆N₅O₃: 508.1778), with characteristic fragment ions corresponding to loss of the tert-butyl group ([M+H - C₄H₈]⁺, m/z 425.1), loss of the Boc group ([M+H - C₅H₉O₂]⁺, m/z 408.1), and cleavage of the amide bond adjacent to the triazolopiperazine ring [1] [9].
Infrared (IR) Spectroscopy:While explicit IR data for N-Boc-Sitagliptin is limited in the provided results, characteristic stretches can be inferred based on functional groups: strong carbonyl stretches (C=O) for the Boc carbamate (~1690-1730 cm⁻¹) and the amide (~1640-1680 cm⁻¹), N-H stretches (~3300-3500 cm⁻¹), C-F stretches (1000-1400 cm⁻¹), and C-N stretches (~1180-1360 cm⁻¹) [4].
Nucleus | Chemical Shift (ppm) | Assignment | Experimental Conditions |
---|---|---|---|
¹³C | 155.0 | Boc C=O | DNP, 100 K [8] |
¹³C | 172.0 | Amide C=O | DNP, 100 K [8] |
¹³C | 103.8 | Triazolopyrazine C3 | DNP, 100 K [8] |
¹³C | 122.6 | Triazolopyrazine C6 | DNP, 100 K [8] |
¹³C | ~122.0 | CF₃ (q, J~288 Hz) | DNP, 100 K [8] |
¹³C | 80.0 | tert-Butyl quaternary C | DNP, 100 K [8] |
¹⁹F | -57.9 | CF₃ (F4) | DNP [8] |
¹⁹F | -114.6 | Aromatic F (F1) | DNP [8] |
¹⁹F | -131.9 | Aromatic F (F2) | DNP [8] |
¹⁹F | -139.9 | Aromatic F (F3) | DNP [8] |
N-Boc-Sitagliptin crystallizes in the monoclinic P2₁ space group with two molecules in the asymmetric unit (Z' = 2). Unit cell parameters are: a = 11.97 Å, b = 5.99 Å, c = 12.23 Å, α = 90.00°, β = 100.95°, γ = 90.00° [8]. The crystal packing is stabilized primarily by intermolecular hydrogen bonding between the N-H group of the amide functionality and the carbonyl oxygen (C=O) of adjacent molecules (N-H···O=C), forming extended chains or networks that contribute to lattice stability [8]. Van der Waals interactions involving the fluorinated aromatic rings and the hydrophobic tert-butyl group also contribute significantly to the solid-state packing [7] [8].
Crystallographic studies reveal two significant types of disorder:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: